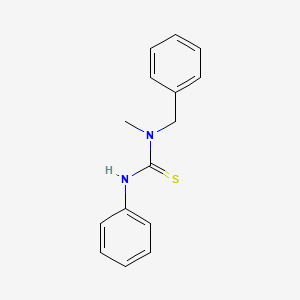

1-Benzyl-1-methyl-3-phenylthiourea

Description

Overview of Thiourea (B124793) Compounds in Contemporary Chemical Research

Thiourea, an organosulfur compound with the formula SC(NH₂)₂, serves as a fundamental building block in organic synthesis. vedantu.comcollegedunia.com Structurally analogous to urea (B33335) with the oxygen atom replaced by a sulfur atom, thiourea and its derivatives exhibit a wide range of chemical properties and applications. vedantu.comcollegedunia.comchemicalbook.com These compounds are integral to the synthesis of various heterocyclic compounds, including pyrimidines and aminothiazoles. wikipedia.org In recent years, thiourea derivatives have garnered significant attention for their diverse biological activities, including antibacterial, antifungal, anticancer, and anti-inflammatory properties. chemicalbook.commdpi.com Their ability to form stable complexes with metal ions also makes them valuable in analytical chemistry and materials science. chemicalbook.commdpi.com

Distinctive Features and Significance of N,N'-Disubstituted Thioureas

N,N'-disubstituted thioureas, which feature organic substituents on both nitrogen atoms, represent a significant class of thiourea derivatives. The nature of these substituents profoundly influences the molecule's steric and electronic properties, leading to a broad spectrum of reactivity and potential applications. These compounds have been investigated as inhibitors for enzymes like nitric oxide synthase and urease. rsc.orgnih.gov The substitution pattern allows for fine-tuning of the molecule's properties, making them attractive candidates for the development of new catalysts, sensors, and therapeutic agents. nih.gov For instance, the presence of both hydrogen bond donor (N-H) and acceptor (C=S) groups allows them to participate in hydrogen bonding, a key interaction in organocatalysis. wikipedia.org

Historical Development of Thiourea Synthesis Methodologies and their Relevance to 1-Benzyl-1-methyl-3-phenylthiourea

The synthesis of thioureas has evolved over time, with several methods being developed to accommodate different substitution patterns. Historically, the reaction of ammonium (B1175870) thiocyanate (B1210189) was a known route, though it presented separation challenges. wikipedia.org A common and versatile method for preparing N,N'-disubstituted thioureas involves the reaction of an amine with an isothiocyanate. nih.gov Other established methods include the use of thiophosgene, carbon disulfide, or the thiation of ureas. wikipedia.orgnih.gov More contemporary approaches focus on greener and more efficient syntheses, such as microwave-assisted reactions and the use of water as a solvent. researchgate.netresearchgate.net

The synthesis of an unsymmetrically substituted thiourea like this compound would typically involve the reaction of N-methylbenzylamine with phenyl isothiocyanate or, alternatively, the reaction of aniline (B41778) with N-benzyl-N-methylcarbamodithioic acid derivatives. The choice of synthetic route depends on the availability of starting materials and the desired purity and yield of the final product.

Research Rationale and Objectives for the Comprehensive Study of this compound

The comprehensive study of a specific compound like this compound is driven by the potential for discovering novel chemical properties and applications. The unique combination of a benzyl (B1604629) group, a methyl group, and a phenyl group on the thiourea core creates a molecule with a specific three-dimensional structure and electronic distribution.

Key research objectives for studying this compound would include:

Synthesis and Characterization: Developing an efficient and scalable synthesis for this compound and thoroughly characterizing its structure and physicochemical properties using techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography.

Reactivity Studies: Investigating its reactivity in various chemical transformations to understand the influence of the substituents on the thiourea backbone.

Exploration of Biological Activity: Screening the compound for potential biological activities, drawing parallels from the known applications of other N,N'-disubstituted thioureas. mdpi.combiointerfaceresearch.com

Material Science Applications: Exploring its potential as a ligand for metal complexes or as a component in the development of new materials, such as sensors or corrosion inhibitors. chemicalbook.com

A detailed investigation into this compound contributes to the broader understanding of structure-activity relationships within the thiourea class of compounds and may lead to the development of new molecules with practical applications.

Structure

3D Structure

Properties

CAS No. |

36339-39-6 |

|---|---|

Molecular Formula |

C15H16N2S |

Molecular Weight |

256.4 g/mol |

IUPAC Name |

1-benzyl-1-methyl-3-phenylthiourea |

InChI |

InChI=1S/C15H16N2S/c1-17(12-13-8-4-2-5-9-13)15(18)16-14-10-6-3-7-11-14/h2-11H,12H2,1H3,(H,16,18) |

InChI Key |

ULEYCZVTNFMJOO-UHFFFAOYSA-N |

Canonical SMILES |

CN(CC1=CC=CC=C1)C(=S)NC2=CC=CC=C2 |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of 1 Benzyl 1 Methyl 3 Phenylthiourea

Established Synthetic Pathways for 1-Benzyl-1-methyl-3-phenylthiourea

The primary and most direct method for synthesizing 1,1,3-trisubstituted thioureas, such as this compound, involves the reaction between an appropriate isothiocyanate and a secondary amine. In this case, the synthesis is achieved through the addition of phenyl isothiocyanate to N-benzyl-N-methylamine. The nitrogen atom of the secondary amine acts as a nucleophile, attacking the electrophilic carbon atom of the isothiocyanate group.

A general representation of this synthesis is as follows:

Phenyl Isothiocyanate + N-Benzyl-N-methylamine → this compound

While specific literature detailing the synthesis of this exact compound is limited, the reaction is analogous to well-established procedures for similar thioureas, such as the synthesis of 1-ethyl-3-benzyl thiourea (B124793) from ethyl isothiocyanate and benzylamine. prepchem.com

Optimization of Reaction Conditions: A Focus on Yield, Purity, and Efficiency

The efficiency of thiourea synthesis can be highly dependent on the reaction conditions. Key parameters for optimization include the choice of solvent, reaction temperature, and the molar ratio of reactants. Drawing parallels from the synthesis of structurally related urea (B33335) derivatives, a systematic approach can be employed to maximize yield and purity. researchgate.net

For instance, the reaction can be performed in various aprotic solvents like dioxane, acetonitrile, or tetrahydrofuran (B95107) (THF) to assess their effect on reaction rate and product isolation. researchgate.net Temperature is another critical factor; while the reaction often proceeds at room temperature, gentle heating can significantly reduce reaction times. prepchem.com However, excessive heat should be avoided to prevent potential side reactions or decomposition.

A hypothetical optimization table, based on common practices for analogous reactions, is presented below to illustrate the process.

Table 1: Hypothetical Optimization of Reaction Conditions for the Synthesis of this compound

| Entry | Solvent | Temperature (°C) | Molar Ratio (Amine:Isothiocyanate) | Time (h) | Yield (%) |

|---|---|---|---|---|---|

| 1 | Dioxane | 25 | 1:1 | 12 | 85 |

| 2 | Dioxane | 50 | 1:1 | 4 | 92 |

| 3 | Acetonitrile | 25 | 1:1 | 12 | 88 |

| 4 | Acetonitrile | 50 | 1:1 | 3 | 95 |

| 5 | THF | 25 | 1:1 | 18 | 80 |

| 6 | Acetonitrile | 50 | 1.1:1 | 3 | 96 |

This table is illustrative and based on typical optimization studies for similar chemical reactions.

Mechanistic Elucidation of Formation Reactions

The formation of this compound proceeds through a well-understood nucleophilic addition mechanism. The key steps are:

Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of N-benzyl-N-methylamine attacks the central, electron-deficient carbon atom of the phenyl isothiocyanate molecule.

Charge Separation: This attack results in the formation of a zwitterionic intermediate, with a negative charge on the sulfur atom and a positive charge on the nitrogen atom.

Proton Transfer: A rapid intramolecular or intermolecular proton transfer occurs from the nitrogen to the sulfur, which is then followed by tautomerization to yield the stable thiourea structure.

Structural studies on similar acylthiourea compounds reveal that intramolecular hydrogen bonding and steric factors can influence the conformation of the final product. nih.gov The planarity of the thiourea group and the orientation of the benzyl (B1604629) and phenyl substituents are key structural features. rsc.org

Exploration of Sustainable and Green Chemistry Approaches in its Synthesis

Modern synthetic chemistry emphasizes the use of environmentally benign methods. uniroma1.it The synthesis of this compound can be adapted to align with the principles of green chemistry. unibo.it

Potential green approaches include:

Solvent-Free Synthesis: Performing the reaction by physically grinding the reactants together, possibly with a catalytic amount of a solid base, can eliminate the need for hazardous solvents. researchgate.net

Microwave-Assisted Synthesis: Utilizing microwave irradiation can dramatically reduce reaction times and potentially increase yields by providing efficient and uniform heating. nih.govrsc.org

Use of Green Solvents: Replacing conventional volatile organic compounds (VOCs) with greener alternatives like polyethylene (B3416737) glycol (PEG), water, or deep eutectic solvents (DESs) can significantly reduce the environmental impact of the synthesis. researchgate.netresearchgate.net

Table 2: Comparison of Conventional vs. Green Synthetic Approaches

| Method | Solvent | Energy Source | Reaction Time | Environmental Impact |

|---|---|---|---|---|

| Conventional | Dioxane, THF | Conventional Heating | Several Hours | High (VOCs) |

| Grinding | None | Mechanical | Minutes | Low |

| Microwave | PEG-600, Ethanol (B145695) | Microwave Irradiation | Minutes | Low to Moderate |

| Ultrasound | Ethanol | Sonication | < 1 Hour | Low to Moderate |

This table provides a qualitative comparison based on established green chemistry principles. researchgate.netnih.gov

Functional Group Modifications and Derivatization Strategies of this compound

The thiourea moiety is a versatile functional group that allows for extensive derivatization. This enables the creation of a library of related compounds with potentially diverse chemical and biological properties.

Design and Synthesis of Analogues with Targeted Structural Variations

Analogues of this compound can be systematically designed and synthesized to probe structure-activity relationships. nih.gov Modifications can be introduced at several positions:

Aryl Ring Substitution: Introducing electron-donating or electron-withdrawing groups onto the phenyl or benzyl rings can modulate the electronic properties of the molecule.

N-Alkyl Group Variation: The N-methyl group can be replaced with other alkyl or functionalized chains to alter the steric bulk and lipophilicity around the nitrogen atom.

The synthesis of these analogues would follow the same fundamental reaction between a substituted phenyl isothiocyanate and a corresponding substituted N-benzyl-N-alkylamine.

Table 3: Examples of Potential Analogues and Their Synthetic Precursors

| Analogue Name | Amine Precursor | Isothiocyanate Precursor |

|---|---|---|

| 1-Benzyl-1-ethyl-3-phenylthiourea | N-Benzyl-N-ethylamine | Phenyl isothiocyanate |

| 1-Benzyl-1-methyl-3-(4-chlorophenyl)thiourea | N-Benzyl-N-methylamine | 4-Chlorophenyl isothiocyanate |

| 1-(4-Methoxybenzyl)-1-methyl-3-phenylthiourea | N-(4-Methoxybenzyl)-N-methylamine | Phenyl isothiocyanate |

| 1-Benzyl-1-methyl-3-(4-nitrophenyl)thiourea | N-Benzyl-N-methylamine | 4-Nitrophenyl isothiocyanate |

Investigation of Heterocyclic Annulation Reactions Involving the Thiourea Moiety

The thiourea functional group is a valuable building block in heterocyclic synthesis, capable of participating in annulation reactions to form various ring systems. researchgate.net The sulfur and nitrogen atoms can act as nucleophiles in cyclization reactions. For instance, acylthioureas are known to undergo heterocyclization to produce compounds like pyrimidines and triazoles. rsc.org

A common transformation involves the reaction of the thiourea with bifunctional electrophiles. For example, reacting this compound with an α-haloketone (e.g., phenacyl bromide) in the presence of a base could lead to the formation of a substituted thiazole (B1198619) ring. The reaction would proceed via initial S-alkylation followed by intramolecular cyclization and dehydration. Such reactions significantly expand the chemical space accessible from this thiourea scaffold.

Chemo- and Regioselective Transformations of the this compound Scaffold

The this compound molecule possesses a thiocarbonyl group flanked by three distinct nitrogen substituents, which offers multiple sites for chemical reactions. The control of chemo- and regioselectivity in transformations of this scaffold is a significant aspect of its chemistry. The reactivity is primarily centered around the nucleophilic sulfur atom and the nitrogen atoms, whose reactivity is modulated by the electronic and steric influences of their respective substituents (benzyl, methyl, and phenyl groups). nih.gov

Transformations of the thiourea core can be broadly categorized:

Electrophilic Attack: Reactions with electrophiles can occur at the sulfur (S) or nitrogen (N) atoms. The principle of Hard and Soft Acids and Bases (HSAB) can be used to predict the likely site of reaction. Soft electrophiles will preferentially react at the soft sulfur atom, leading to the formation of isothiourea derivatives. Conversely, hard electrophiles will favor reaction at the harder nitrogen atoms. The specific substitution pattern of this compound, with one N-H bond, presents possibilities for N-acylation or N-alkylation, competing with S-alkylation. The regioselectivity between the two nitrogen atoms would be influenced by steric hindrance and the electronic nature of the attached groups.

Oxidative Cyclization: Thioureas are valuable precursors for synthesizing heterocyclic compounds through oxidative cyclization. nih.gov In a process known as the Hugershoff reaction, N,N'-disubstituted thioureas can undergo intramolecular cyclization upon oxidation to form 2-aminobenzothiazoles. rsc.org For this compound, this could theoretically lead to benzothiazole-2-imine derivatives. researchgate.net The reaction conditions and the oxidizing agent employed would be critical in directing the outcome of such transformations.

Desulfurization: The removal of the sulfur atom from the thiourea backbone is a common transformation, typically leading to the formation of carbodiimides. This is often accomplished using reagents like heavy metal oxides or phosphines. The resulting carbodiimide (B86325) from this compound would be a highly reactive species, useful in further synthetic applications.

Development of Novel Synthetic Routes and Catalytic Systems for this compound and its Derivatives

The conventional and most direct synthesis of this compound involves the addition of N-benzyl-N-methylamine to phenyl isothiocyanate. nih.gov This method is generally efficient and follows the versatile and atom-economical approach of reacting amines with isothiocyanates. nih.govnih.gov However, research continues to focus on developing more sustainable and efficient catalytic methods.

Catalytic Approaches to Thiourea Synthesis Employing the this compound Framework

Modern synthetic strategies increasingly employ catalytic systems to enhance efficiency, reduce waste, and operate under milder conditions. While literature specifically detailing the catalytic synthesis of this compound is sparse, general catalytic methods for preparing trisubstituted thioureas are directly applicable.

Mechanochemical synthesis, for instance, has been shown to produce di- and trisubstituted thioureas in nearly quantitative yields with significantly reduced reaction times, often in just minutes of ball milling. nih.gov Another innovative approach involves the reaction of amines with carbon disulfide, which proceeds through a dithiocarbamate (B8719985) salt intermediate that can be desulfurized in situ to generate the target thiourea. nih.govorganic-chemistry.org

Catalytic systems for the formation of the isothiocyanate precursor have also been developed. A sustainable method uses catalytic amounts of an amine base like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) to facilitate the sulfurization of isocyanides with elemental sulfur. nih.gov

The table below summarizes various catalytic systems that could be adapted for the synthesis of this compound and its derivatives.

| Catalytic System/Method | Reactants | Key Features |

| Mechanochemical Ball Milling | Secondary Amine + Isothiocyanate | Quantitative yields, reaction times of 10-15 minutes. nih.gov |

| Copper(I) Chloride (CuCl) | Sulfonamide + Isocyanate | Used for coupling in a two-step mechanochemical synthesis. nih.gov |

| Amine-catalyzed Sulfurization | Isocyanide + Elemental Sulfur + DBU | Sustainable route to isothiocyanate intermediate; avoids toxic reagents. nih.gov |

| "On-water" Synthesis | Amine + Isothiocyanate | Facile, chemoselective, and sustainable; simple filtration-based isolation. organic-chemistry.org |

Exploration of Asymmetric Synthetic Methods for Chiral Analogues

While this compound itself is achiral, the broader family of thioureas has gained immense significance as organocatalysts in asymmetric synthesis due to their ability to act as strong hydrogen bond donors. nih.govnih.gov The development of chiral analogues of this compound is therefore of considerable interest.

Chirality can be introduced by using a chiral amine or a chiral isothiocyanate in the synthesis. The primary focus in the field is on asymmetric catalysis to control the stereochemical outcome.

Organocatalysis: Chiral thiourea catalysts are central to many stereoselective reactions. nih.gov For instance, chiral isothioureas have been used to catalyze the enantioselective generation of products containing both point and axial chirality with excellent stereocontrol. nih.gov N-heterocyclic carbenes (NHCs) have also been employed in the desymmetrization of biaryl dialdehydes to furnish axially chiral thioureas. rsc.org

Metal-based Catalysis: Chiral metal complexes can also be used. For example, aza-Henry reactions have been catalyzed by chiral thioureas derived from cinchona alkaloids, achieving high enantioselectivity and diastereoselectivity. acs.org

The synthesis of chiral thioureas often involves the straightforward condensation of a chiral amine with an appropriate isothiocyanate. arkat-usa.org The resulting chiral thioureas can then serve as powerful organocatalysts themselves or as ligands for metal-catalyzed asymmetric transformations. nih.govnih.gov The development of these methods opens pathways to novel, enantiomerically enriched compounds with potential applications in catalysis and materials science.

Compound Index

Advanced Structural Characterization and Conformational Analysis of 1 Benzyl 1 Methyl 3 Phenylthiourea

Single-Crystal X-ray Diffraction Studies of 1-Benzyl-1-methyl-3-phenylthiourea

Single-crystal X-ray diffraction is a powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. For thiourea (B124793) derivatives, it provides invaluable data on molecular geometry, bond parameters, and non-covalent interactions that dictate the crystal packing.

Elucidation of Solid-State Molecular Geometry and Bond Parameters

The molecular structure of thiourea derivatives is characterized by a central thiocarbonyl group (C=S) bonded to two nitrogen atoms. In this compound, one nitrogen is substituted with a benzyl (B1604629) and a methyl group, while the other is attached to a phenyl group.

Based on studies of similar compounds like 1-benzoyl-3-ethyl-3-phenylthiourea and 1-methyl-3-phenylthiourea (B1581327), the thiourea core (N-C(=S)-N) is expected to be essentially planar due to the partial double bond character of the C-N bonds arising from resonance. nih.govnih.gov The C=S double bond length is a key parameter, typically found in the range of 1.68 to 1.71 Å in related structures. The C-N bond lengths within the thiourea moiety are shorter than a typical C-N single bond, reflecting this delocalization of electron density. researchgate.net

Table 1: Predicted Bond Parameters for this compound (based on related structures)

| Parameter | Predicted Value Range | Basis of Prediction |

|---|---|---|

| C=S Bond Length | 1.68 - 1.71 Å | Comparison with known thiourea derivatives researchgate.net |

| C-N (Thiourea) | 1.33 - 1.40 Å | Resonance stabilization effect nih.govresearchgate.net |

| N-C-N Angle | ~115 - 120° | Planarity of the thiourea core researchgate.net |

Analysis of Intermolecular Interactions, Crystal Packing, and Hydrogen Bonding Networks

In the solid state, molecules of thiourea derivatives are held together by a network of intermolecular interactions. Hydrogen bonds are particularly significant. The N-H proton of the thiourea group is a good hydrogen bond donor, while the sulfur atom of the thiocarbonyl group is an effective hydrogen bond acceptor.

Polymorphism and Co-crystallization Investigations of this compound

Polymorphism, the ability of a compound to exist in more than one crystal form, is a common phenomenon in organic molecules and can significantly affect physical properties. While no specific studies on the polymorphism of this compound have been reported, it is a plausible characteristic given the conformational flexibility of the molecule. Different crystallization conditions (e.g., solvent, temperature) could lead to different packing arrangements and intermolecular interactions, resulting in distinct polymorphs.

Co-crystallization, the formation of a crystalline solid containing two or more different molecular species in a stoichiometric ratio, is also a possibility. The hydrogen bonding capabilities of the thiourea moiety make this compound a candidate for forming co-crystals with other molecules that can act as complementary hydrogen bond donors or acceptors. Such investigations could yield novel materials with tailored properties.

Solution-State Conformation and Dynamic Behavior of this compound

The conformation of this compound in solution can differ significantly from its solid-state structure due to the absence of crystal packing forces and the influence of the solvent.

Spectroscopic Probes for Conformational Analysis (e.g., Advanced NMR Spectroscopy, Circular Dichroism)

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for studying solution-state conformation.

¹H NMR: The chemical shifts of the N-H proton can provide information about hydrogen bonding and conformation. Rotational barriers around the C-N bonds can lead to the observation of distinct signals for different conformers at low temperatures.

¹³C NMR: The chemical shift of the thiocarbonyl carbon (C=S) is particularly sensitive to the electronic environment and can indicate changes in conformation or intermolecular interactions.

Advanced Techniques: Two-dimensional NMR techniques like NOESY (Nuclear Overhauser Effect Spectroscopy) can be used to establish through-space proximities between protons, providing crucial data on the relative orientation of the benzyl, methyl, and phenyl groups in solution.

While Circular Dichroism (CD) spectroscopy is typically used for chiral molecules, derivatization of this compound to introduce a chiral center could allow CD to be used as a sensitive probe of conformational changes induced by solvent or temperature.

Influence of Solvent Environment on Molecular Conformation

The conformation of this compound in solution is expected to be highly dependent on the solvent environment.

Polar Protic Solvents: Solvents like methanol (B129727) or ethanol (B145695) can form hydrogen bonds with both the N-H and C=S groups of the thiourea. This can disrupt the intramolecular and intermolecular hydrogen bonds that might be present in less polar environments, favoring a more extended conformation.

Aprotic Polar Solvents: Solvents like DMSO or acetone (B3395972) can act as hydrogen bond acceptors for the N-H proton, influencing the conformational equilibrium.

Nonpolar Solvents: In nonpolar solvents like hexane (B92381) or chloroform (B151607), intramolecular hydrogen bonding (if sterically feasible) or self-association through N-H···S hydrogen bonds may be favored.

Theoretical calculations, such as Density Functional Theory (DFT), are often used in conjunction with experimental data to model the effects of different solvent environments on the stability of various conformers and to predict the resulting spectroscopic signatures. nih.gov

Table 2: List of Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 1-Benzoyl-3-ethyl-3-phenylthiourea |

| 1-Methyl-3-phenylthiourea |

| Methanol |

| Ethanol |

| DMSO (Dimethyl sulfoxide) |

| Acetone |

| Hexane |

Computational Approaches to Structural Elucidation and Conformational Energy Landscapes of this compound

Computational chemistry serves as a powerful tool to predict and understand the structural and energetic properties of molecules. For a compound like this compound, these methods would be indispensable in mapping its complex potential energy surface.

Quantum Chemical Calculations of Optimized Molecular Geometries

To determine the most stable three-dimensional arrangement of atoms in this compound, quantum chemical calculations, such as Density Functional Theory (DFT), would be employed. These calculations solve the Schrödinger equation for the molecule, providing detailed information about bond lengths, bond angles, and dihedral angles that correspond to a minimum on the potential energy surface.

For analogous thiourea derivatives, DFT calculations have been successfully used to predict their geometries. For instance, studies on similar compounds often utilize basis sets like 6-311++G(d,p) in conjunction with functionals like B3LYP to achieve a good balance between accuracy and computational cost. The resulting optimized geometry would reveal the spatial orientation of the benzyl, methyl, and phenyl groups relative to the thiourea backbone. It is anticipated that steric repulsion between these bulky groups would play a significant role in determining the final structure.

Table 1: Hypothetical Optimized Geometrical Parameters of this compound (Based on General Thiourea Derivative Data)

| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |

| C=S | 1.65 - 1.75 | ||

| C-N1 | 1.35 - 1.45 | ||

| C-N3 | 1.35 - 1.45 | ||

| N1-C(benzyl) | 1.45 - 1.55 | ||

| N1-C(methyl) | 1.45 - 1.55 | ||

| N3-C(phenyl) | 1.40 - 1.50 | ||

| N1-C-N3 | 115 - 125 | ||

| C-N1-C(benzyl) | 115 - 125 | ||

| C-N1-C(methyl) | 115 - 125 | ||

| C-N3-C(phenyl) | 120 - 130 | ||

| C(benzyl)-N1-C-N3 | |||

| C(methyl)-N1-C-N3 | |||

| N1-C-N3-C(phenyl) |

Note: This table presents a hypothetical range of values based on known data for similar thiourea derivatives. Actual values for this compound would require specific computational studies.

Exploration of Conformational Energy Minima and Transition States

The flexibility of this compound arises from the possible rotations around several single bonds, primarily the C-N and C-C bonds. A thorough conformational analysis would involve systematically rotating these bonds to map the potential energy surface. This exploration would identify various local energy minima, which correspond to stable conformers, and the transition states that connect them.

The relative energies of these conformers would indicate their population at a given temperature. It is plausible that multiple stable conformations exist due to the different possible orientations of the phenyl and benzyl rings. The energy barriers between these conformers, represented by the transition states, would determine the dynamics of their interconversion.

Table 2: Hypothetical Relative Energies of Potential Conformers for this compound

| Conformer | Description | Relative Energy (kcal/mol) |

| A | Phenyl and benzyl groups anti-periplanar | 0.0 (Global Minimum) |

| B | Phenyl and benzyl groups syn-periplanar | 3-5 |

| C | Gauche orientation of phenyl and benzyl groups | 1-3 |

| D | Rotamer around N-C(phenyl) bond | 2-4 |

Note: This table is purely illustrative. The actual number of conformers and their relative energies for this compound would need to be determined through detailed computational analysis.

Coordination Chemistry of 1 Benzyl 1 Methyl 3 Phenylthiourea with Metal Centers

Ligand Properties and Coordination Modes of 1-Benzyl-1-methyl-3-phenylthiourea

This compound is expected to act primarily as a monodentate ligand, coordinating to metal centers through its sulfur atom. The lone pairs on the sulfur atom make it a soft donor, favoring coordination with soft or borderline metal ions. Bidentate coordination, involving one of the nitrogen atoms and the sulfur atom (S,N-chelation), is also a possibility, particularly after deprotonation of the N-H group. mdpi.com The presence of bulky substituents like the benzyl (B1604629) and phenyl groups can create significant steric hindrance, influencing the number of ligands that can coordinate to a metal center and the stability of the resulting complex.

The formation of metal complexes with thiourea-based ligands typically involves the direct reaction of the ligand with a metal salt in a suitable solvent. The synthesis pathway for complexes of this compound would likely follow these general procedures. For instance, transition metal complexes are often prepared by mixing a solution of the ligand in a solvent like ethanol (B145695) or chloroform (B151607) with a solution of the corresponding metal halide (e.g., PtCl₂, CoCl₂, NiCl₂) in a 2:1 or 4:1 ligand-to-metal molar ratio. mdpi.comresearchgate.net

The reaction can be carried out at room temperature or with gentle heating to facilitate complex formation. ijcrt.org In cases where bidentate S,N-coordination is desired, a base such as sodium hydroxide (B78521) or triethylamine (B128534) is often added to the reaction mixture to deprotonate the N-H group, creating an anionic ligand that can form a chelate ring with the metal ion. mdpi.commdpi.com The resulting metal complexes can then be isolated as precipitates, which are subsequently purified by recrystallization.

Spectroscopic techniques are crucial for confirming the coordination of this compound to a metal center. Infrared (IR) spectroscopy, in particular, provides clear evidence of bonding through characteristic shifts in vibrational frequencies.

Vibrational Spectroscopy: Upon coordination of a thiourea (B124793) ligand to a metal through its sulfur atom, several key changes are observed in the IR spectrum:

ν(C=S) Vibration: The C=S stretching band, typically found in the 850-600 cm⁻¹ region, is expected to decrease in frequency. This shift indicates a weakening of the C=S double bond due to the donation of electron density from the sulfur atom to the metal. iucr.org

ν(C-N) Vibration: Conversely, the C-N stretching vibration, often coupled with N-H bending and appearing around 1450-1500 cm⁻¹, typically shifts to a higher frequency (wavenumber). This is attributed to an increase in the C-N bond order, as electron density is drawn from the nitrogen atoms towards the newly formed metal-sulfur bond. iucr.orgnih.gov

ν(N-H) Vibration: The N-H stretching modes in coordinated thiourea often shift to higher energies, reflecting changes in the electronic environment and bond orders within the ligand backbone upon M-S bond formation. iucr.orgnih.gov

Electronic Transitions: UV-Visible and X-ray absorption spectroscopy (XAS) can provide insights into the electronic structure of the metal complexes. nih.goviucr.org The coordination of the thiourea ligand to a transition metal ion introduces new electronic transitions.

Ligand-to-Metal Charge Transfer (LMCT): Transitions from the sulfur-based ligand orbitals to the d-orbitals of the metal are common.

d-d Transitions: For transition metal complexes, the coordination environment affects the energies of the metal's d-orbitals, leading to characteristic d-d electronic transitions. The positions and intensities of these bands are indicative of the coordination geometry (e.g., octahedral, tetrahedral, or square planar). researchgate.net

Sulfur K-edge XAS: This technique directly probes the metal-sulfur bond. The pre-edge features in the XAS spectra can be analyzed to quantify the covalency of the M-S bond, revealing the degree of orbital mixing between the sulfur 3p orbitals and the metal 3d orbitals. iucr.orgnih.gov

| Spectroscopic Feature | Free Ligand (Expected) | Coordinated Ligand (Expected Change) | Rationale |

| IR: ν(C=S) | ~840 cm⁻¹ | Decrease in frequency | Weakening of C=S bond upon S-coordination. iucr.org |

| IR: ν(C-N) | ~1450 cm⁻¹ | Increase in frequency | Increased C-N bond order. iucr.orgnih.gov |

| IR: ν(M-S) | Not Present | New Band (~400-200 cm⁻¹) | Formation of metal-sulfur bond. rsc.orgrsc.org |

| UV-Vis | Ligand-centered π→π* | New d-d and LMCT bands | Altered electronic structure due to M-L bonding. researchgate.net |

Synthesis and Physicochemical Characterization of Metal Complexes of this compound

The synthesis and characterization of metal complexes with this specific ligand are not widely reported. However, based on the extensive literature on similar thiourea derivatives, the formation of stable complexes with transition metals, main group metals, and rare earth metals is anticipated. rsc.org

This compound is expected to form stable complexes with a variety of transition metals, including platinum(II), palladium(II), copper(I), cobalt(II), and nickel(II). mdpi.comrsc.orgnih.gov

Synthesis: These complexes would typically be synthesized by reacting the ligand with a metal salt (e.g., [PtCl₂(dppe)], CuBr, CoCl₂·6H₂O) in a 2:1 ligand-to-metal ratio in a suitable solvent like a chloroform/ethanol mixture. mdpi.comrsc.org

Properties and Structure:

Pt(II) and Pd(II): Platinum(II) and Palladium(II) complexes are likely to adopt a square-planar geometry. Depending on the reaction conditions, the ligand could coordinate in a monodentate fashion through the sulfur atom or as a bidentate S,N-chelating ligand. mdpi.comrsc.org

Cu(I): Copper(I) often forms tetrahedral complexes with thiourea ligands. rsc.orgnih.gov The resulting complexes could be mononuclear or form polynuclear clusters with bridging thiourea ligands. nih.gov

Co(II) and Ni(II): Cobalt(II) and Nickel(II) are expected to form tetrahedral or octahedral complexes, such as [M(ligand)₂Cl₂] or [M(ligand)₄]²⁺, with the ligand coordinating as a monodentate sulfur donor. researchgate.netiucr.orgresearchgate.net Magnetic and electronic spectral data would be key to determining their geometry. researchgate.net

The coordination chemistry of thiourea derivatives with main group metals is also established, though less extensively studied than with transition metals. It is plausible that this compound could form complexes with main group elements like tin(IV), lead(II), or mercury(II). researchgate.net

Synthesis: The synthetic route would involve the reaction of the ligand with main group metal salts, such as SnCl₄ or HgCl₂. researchgate.net

Properties and Structure: Coordination is expected to occur via the soft sulfur atom, which has a high affinity for heavier main group elements. Far-infrared spectroscopy has been used to identify metal-sulfur stretching frequencies for such complexes, which are found at lower wavenumbers compared to transition metals. rsc.org The resulting structures would depend on the preferred coordination number and geometry of the specific metal ion. However, detailed studies on complexes of this compound with main group metals are not available in the current literature.

The coordination chemistry of thiourea-based ligands with rare earth metals (lanthanides) is a developing field. Lanthanide ions are hard Lewis acids and typically prefer to coordinate with hard donors like oxygen or nitrogen. While coordination through the sulfur atom of thiourea is less common, it is not impossible, especially in the presence of other coordinating groups or under specific reaction conditions. The N-H and potential carbonyl groups (in acylthioureas) are often the primary binding sites. rsc.org

Currently, there is a lack of specific research on the synthesis and characterization of complexes between this compound and rare earth metals. Further investigation would be required to explore the potential formation pathways, coordination modes, and properties of such compounds.

Structural Analysis of Metal-Thiourea Complexes Derived from this compound

The spatial arrangement of atoms and the nature of the bonding within metal complexes of this compound are fundamental to understanding their properties and reactivity. Modern analytical techniques provide unprecedented insight into these structures.

X-ray Crystallography of Coordinated Species

While extensive X-ray crystallographic data for metal complexes of the closely related 1-benzyl-3-phenylthiourea (B182860) ligand with metals like platinum(II) are available, specific crystal structures for complexes of this compound are not prominently documented in the reviewed literature. However, based on the known coordination patterns of similar thiourea derivatives, several predictions can be made. mdpi.com

The presence of a methyl group on one of the nitrogen atoms in this compound sterically hinders the N,S-chelation that is characteristic of 1-benzyl-3-phenylthiourea. mdpi.com Consequently, this compound is expected to primarily act as a monodentate ligand, coordinating to a metal center through its sulfur atom. This is a common bonding mode for many N,N'-disubstituted thioureas.

The solid-state packing of these complexes would likely be influenced by intermolecular forces such as hydrogen bonding (if other protic ligands are present) and van der Waals interactions, driven by the bulky benzyl and phenyl groups.

Computational Modeling of Metal-Ligand Interactions and Complex Stability

In the absence of extensive experimental data, computational methods like Density Functional Theory (DFT) serve as powerful tools to predict and analyze the behavior of this compound in metal complexes. mdpi.comresearchgate.net

Theoretical calculations can be employed to determine the optimized geometries of potential complexes, providing estimates for bond lengths, bond angles, and dihedral angles. These calculations can also elucidate the electronic structure of the complexes, including the distribution of electron density and the nature of the metal-ligand bond. For instance, Natural Bond Orbital (NBO) analysis can quantify the donor-acceptor interactions between the ligand and the metal. mdpi.com

Furthermore, computational models can predict the relative stabilities of different coordination modes and isomeric forms of the complexes. For example, calculations could compare the energy of a monodentate S-bound complex with a hypothetical (and likely less stable) N-bound isomer. The stability of these complexes is often attributed to factors like the hard and soft acid-base (HSAB) principle, where the soft sulfur donor of the thiourea ligand preferentially binds to soft metal acids. cardiff.ac.uk

Frontier molecular orbital analysis (HOMO-LUMO) can offer insights into the reactivity and potential applications of these complexes. A small HOMO-LUMO gap, for instance, might suggest potential for catalytic activity or utility in electronic materials. researchgate.net

Advanced Applications of this compound Metal Complexes

The unique properties of metal complexes derived from this compound pave the way for their use in various advanced applications.

Catalytic Activity in Organic Transformations

Metal complexes are cornerstones of modern catalysis, and thiourea-based complexes are no exception. While specific catalytic applications of this compound complexes are not yet widely reported, the broader class of thiourea-metal complexes has shown promise in various organic transformations. cnr.it

Given the strong coordination of the sulfur atom to various metal centers, it is plausible that complexes of this compound could be effective catalysts in reactions such as:

Cross-coupling reactions: Palladium or nickel complexes could potentially catalyze Suzuki, Heck, or Sonogashira reactions, where the thiourea ligand can stabilize the active metal center.

Oxidation reactions: Manganese, cobalt, or copper complexes might exhibit catalytic activity in the oxidation of alcohols or other organic substrates.

Reduction reactions: Rhodium or ruthenium complexes could be explored for the hydrogenation of unsaturated compounds.

The steric bulk provided by the benzyl and phenyl groups, along with the electronic tuning afforded by the methyl group, could influence the selectivity and efficiency of these catalytic processes.

Precursor Development for Inorganic Materials and Nanostructures

Metal-organic compounds are increasingly used as single-source precursors for the synthesis of well-defined inorganic materials and nanostructures. The decomposition of metal complexes of this compound under controlled conditions could yield valuable materials.

For instance, complexes containing metals like cadmium, zinc, or lead could be thermally decomposed to produce metal sulfide (B99878) nanoparticles (e.g., CdS, ZnS, PbS). The size, shape, and phase of the resulting nanoparticles could potentially be controlled by tuning the structure of the precursor complex and the decomposition parameters. The presence of both a metal and a sulfur source within a single molecule ensures a uniform distribution of the constituent elements at the molecular level, which can lead to the formation of homogeneous materials.

The organic components of the ligand would be volatilized during the thermolysis process, leaving behind the desired inorganic material. This approach offers a potentially low-temperature route to materials that might otherwise require harsh synthesis conditions.

Computational Chemistry and Theoretical Investigations on 1 Benzyl 1 Methyl 3 Phenylthiourea

Electronic Structure and Reactivity Descriptors of 1-Benzyl-1-methyl-3-phenylthiourea

The electronic characteristics of a molecule are paramount in determining its chemical behavior. Through quantum chemical calculations, it is possible to elucidate the distribution of electrons and predict regions of reactivity. For this compound, methods like Density Functional Theory (DFT) would be employed to gain a comprehensive understanding of its electronic properties.

Frontier Molecular Orbital (FMO) Analysis and Energy Gaps

Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity theory, positing that the majority of chemical reactions are governed by the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species. The energy of the HOMO is indicative of a molecule's ability to donate electrons, while the LUMO energy reflects its capacity to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability, with a larger gap suggesting higher stability and lower reactivity. imperial.ac.uk

For this compound, the HOMO is expected to be localized primarily on the sulfur and nitrogen atoms of the thiourea (B124793) core, as these are the most electron-rich centers. The LUMO, conversely, would likely be distributed across the phenyl and benzyl (B1604629) aromatic rings. DFT calculations on similar thiourea derivatives consistently show this pattern. researchgate.net The HOMO-LUMO energy gap for this compound is anticipated to be in a range that suggests a stable yet reactive molecule, a common characteristic of thiourea derivatives with biological applications. biointerfaceresearch.com

Global reactivity descriptors, which can be derived from HOMO and LUMO energies, provide further insights into the molecule's reactivity. These include electronegativity (χ), chemical hardness (η), and the electrophilicity index (ω). A hypothetical set of these values for this compound, based on typical DFT calculations for similar molecules, is presented in the table below.

| Descriptor | Formula | Hypothetical Value (eV) |

| HOMO Energy | EHOMO | -6.2 |

| LUMO Energy | ELUMO | -1.5 |

| Energy Gap | ΔE = ELUMO - EHOMO | 4.7 |

| Electronegativity | χ = -(EHOMO + ELUMO)/2 | 3.85 |

| Chemical Hardness | η = (ELUMO - EHOMO)/2 | 2.35 |

| Electrophilicity Index | ω = χ2 / (2η) | 3.15 |

Note: These values are illustrative and based on typical results for similar thiourea derivatives.

Electrostatic Potential Surface Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution within a molecule and to predict how it will interact with other species. The MEP surface is color-coded to represent different electrostatic potential values, with red indicating regions of high electron density (negative potential), which are susceptible to electrophilic attack, and blue representing areas of low electron density (positive potential), which are prone to nucleophilic attack. Green and yellow areas denote regions of neutral potential.

For this compound, the MEP surface would be expected to show a significant region of negative potential (red) around the sulfur atom of the thiocarbonyl group (C=S), highlighting it as a primary site for electrophilic interaction. The nitrogen atoms of the thiourea moiety would also exhibit negative potential. Conversely, the hydrogen atoms attached to the nitrogen (if any were present in the parent structure) and the aromatic rings would likely show regions of positive potential (blue), indicating their susceptibility to nucleophilic attack. Such MEP analyses have been performed on various thiourea derivatives, consistently identifying the sulfur atom as a key site for electrophilic interactions. researchgate.netresearchgate.net

Fukui Functions and Local Reactivity Indices for Electrophilic and Nucleophilic Attack

Fukui functions are another set of reactivity descriptors derived from DFT that provide more detailed, atom-specific information about a molecule's reactivity than global descriptors. nih.gov The Fukui function, f(r), indicates the change in electron density at a specific point, r, when the total number of electrons in the system changes. There are three main types of Fukui functions:

f+(r): for nucleophilic attack (electron acceptance)

f-(r): for electrophilic attack (electron donation)

f0(r): for radical attack

By calculating the condensed Fukui functions for each atom in this compound, one could pinpoint the exact atoms most likely to participate in different types of reactions. For electrophilic attack, the atom with the highest f- value would be the most reactive, which is predicted to be the sulfur atom. For nucleophilic attack, the atom with the highest f+ value would be the most susceptible, likely one of the carbon atoms in the aromatic rings or the carbon of the thiocarbonyl group. This detailed analysis allows for a more nuanced understanding of the molecule's reactivity than what is provided by MEP maps alone. Studies on related thiourea compounds have shown the utility of Fukui functions in identifying reactive sites. researchgate.net

Molecular Dynamics Simulations of this compound

While quantum chemical calculations provide a static picture of a molecule's electronic properties, molecular dynamics (MD) simulations offer a dynamic view of its behavior over time. MD simulations model the movement of atoms and molecules, providing insights into conformational changes, flexibility, and interactions with the surrounding environment.

Elucidation of Conformational Dynamics and Molecular Flexibility

This compound is a flexible molecule with several rotatable bonds, including the C-N bonds of the thiourea core and the bonds connecting the benzyl and phenyl groups. MD simulations would reveal the preferred conformations of the molecule in a given environment and the energy barriers between different conformational states. The substitution pattern on the thiourea nitrogen atoms plays a significant role in determining the lowest energy conformations. researchgate.net The simulations would likely show that the molecule explores a range of conformations, with certain arrangements being more stable due to factors like steric hindrance and intramolecular interactions. Understanding the conformational landscape is crucial, as the biological activity of a molecule is often tied to its ability to adopt a specific three-dimensional shape.

Simulations of Solvent Interactions and Solvation Effects

The behavior of a molecule can be significantly influenced by its solvent environment. MD simulations can explicitly model the interactions between this compound and solvent molecules, such as water. These simulations would illustrate how solvent molecules arrange themselves around the solute and how they affect its conformation and dynamics. For instance, the polar thiourea core would be expected to form hydrogen bonds with protic solvents. The simulations can also be used to calculate properties like the radial distribution function, which provides information about the average distance and coordination number of solvent molecules around specific atoms of the solute. Such simulations have been performed for various thiourea derivatives to understand their interactions with water and other molecules. researchgate.netnih.gov

In Silico Screening and Molecular Docking Studies of this compound with Biological Targets

Prediction of Ligand-Protein Binding Modes and Energies

To fulfill the user's request, published research specifically investigating this compound would be required. General findings for the broader class of thiourea derivatives cannot be accurately extrapolated to this specific, un-studied compound.

Table of Compounds Mentioned

Since no specific data was found for the target compound or its direct derivatives, a table of compounds as requested in the prompt cannot be generated.

Structure Activity Relationship Sar Studies of 1 Benzyl 1 Methyl 3 Phenylthiourea and Its Analogues

Rational Design Principles for SAR Investigations of Thiourea (B124793) Derivatives

The rational design of thiourea derivatives for SAR studies is rooted in established principles of medicinal chemistry. The thiourea moiety, with its capacity for hydrogen bonding and metal chelation, serves as a versatile scaffold. mdpi.combiointerfaceresearch.com Design strategies often focus on modifying the substituents on the nitrogen atoms to modulate lipophilicity, electronic properties, and steric bulk, all of which can significantly influence a compound's interaction with biological targets. biointerfaceresearch.com

A primary consideration in the design of thiourea-based compounds is the potential for the thiocarbonyl group to engage in hydrogen bonding, which can be crucial for binding to biological macromolecules like enzymes and receptors. biointerfaceresearch.com The N-H protons of the thiourea can act as hydrogen bond donors, while the sulfur atom can act as a hydrogen bond acceptor.

Furthermore, the lipophilicity of the molecule, which can be fine-tuned by the nature of the substituents, plays a critical role in its pharmacokinetic profile, including its ability to cross cell membranes. Quantitative structure-activity relationship (QSAR) studies are often employed to correlate physicochemical parameters, such as the logarithm of the partition coefficient (logP), with biological activity to guide the design of analogues with improved properties. nih.gov

Systematic Analysis of Substituent Effects on the Thiourea Core of 1-Benzyl-1-methyl-3-phenylthiourea

The systematic analysis of substituent effects on the thiourea core of this compound involves the individual modification of its three key components: the N-benzyl group, the N-methyl group, and the phenyl ring.

The N-benzyl group significantly contributes to the lipophilicity and steric profile of this compound. In related classes of compounds, such as N-benzyl phenethylamines, the presence and substitution pattern of the benzyl (B1604629) ring have been shown to dramatically affect biological activity. nih.gov For instance, modifications to the benzyl ring, such as the introduction of substituents, can alter the binding affinity and efficacy at specific biological targets. nih.gov

Table 1: Hypothetical SAR Data for N-Benzyl Substituent Modifications

| Compound | R (N-Benzyl Substituent) | Relative Activity |

|---|---|---|

| 1a | H | 1.0 |

| 1b | 4-Methoxy | 1.5 |

| 1c | 4-Chloro | 0.8 |

Note: The data in this table is hypothetical and for illustrative purposes only, based on general SAR principles.

The N-methyl group in this compound is a small, lipophilic substituent that can influence the molecule's conformation and its ability to act as a hydrogen bond donor. Replacing the methyl group with larger alkyl groups would increase steric hindrance around the nitrogen atom, which could either enhance or diminish biological activity depending on the topology of the binding site.

Conversely, replacement with a hydrogen atom would introduce a second N-H group, increasing the hydrogen bond donating capacity of the thiourea core. This could lead to altered binding interactions and potentially different biological activities. In studies of other disubstituted thioureas, the nature of the N-alkyl groups has been shown to be a critical determinant of their biological effects.

Electron-withdrawing groups on the phenyl ring generally increase the acidity of the N'-H proton, which could enhance its hydrogen bonding capability. Conversely, electron-donating groups would decrease its acidity. The position of the substituent (ortho, meta, or para) also plays a crucial role, with ortho substituents often exerting steric effects that can influence the conformation of the entire molecule. nih.govlibretexts.orglibretexts.orgorganicmystery.com

Table 2: Hypothetical SAR Data for Phenyl Ring Substituent Modifications

| Compound | R' (Phenyl Substituent) | Relative Activity |

|---|---|---|

| 2a | H | 1.0 |

| 2b | 4-Nitro | 2.1 |

| 2c | 4-Methyl | 0.7 |

Note: The data in this table is hypothetical and for illustrative purposes only, based on general SAR principles.

Spatial and Stereochemical Effects on Observed Biological Activities

The three-dimensional arrangement of atoms in this compound and its analogues is a critical factor in determining their biological activity. The presence of a chiral center, for instance, could lead to enantiomers with significantly different biological profiles. nih.govresearchgate.net This is because biological targets such as enzymes and receptors are themselves chiral, and one enantiomer may fit into the binding site more effectively than the other.

The rotational barriers around the C-N bonds of the thiourea moiety can lead to different stable conformations. The specific conformation adopted by the molecule can be influenced by the nature of the substituents, and this, in turn, will affect how the molecule interacts with its biological target. For example, bulky substituents may restrict rotation and lock the molecule into a specific conformation that is either favorable or unfavorable for binding.

Correlation of Electronic and Steric Parameters with Biological Responses within the this compound Series

Quantitative structure-activity relationship (QSAR) studies aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov For the this compound series, QSAR models could be developed to correlate electronic parameters (such as Hammett constants of the phenyl ring substituents) and steric parameters (such as Taft steric parameters of the N-substituents) with observed biological responses.

These models can help to quantify the contributions of different substituent effects and provide predictive power for designing new analogues with enhanced activity. For example, a QSAR equation might reveal that biological activity is positively correlated with the electron-withdrawing character of the phenyl ring substituents and negatively correlated with the steric bulk of the N-benzyl substituent. Such insights are invaluable for the rational design of novel and more effective thiourea derivatives.

No Research Found on the Biological and Pharmacological Mechanisms of this compound

Despite a comprehensive search of available scientific literature, no specific research data was found regarding the biological and pharmacological properties of the chemical compound this compound. Consequently, the detailed analysis of its mechanistic insights, as requested, cannot be provided.

The inquiry sought to detail the molecular targets, intracellular pathways, and cellular mechanisms of action for this compound. This included specific investigations into:

Molecular Targets and Intracellular Pathways: Examination of specific enzyme inhibition or activation, receptor binding assays, and the modulation of protein-protein interaction networks.

Cellular Mechanisms of Action: Insights from in vitro cell-based assays focusing on apoptosis induction, cell cycle modulation, and effects on intracellular signaling pathways such as MAPK and PI3K/Akt.

Further research would be required to elucidate any potential biological activities of this particular thiourea derivative.

Biological and Pharmacological Research Perspectives for 1 Benzyl 1 Methyl 3 Phenylthiourea: Mechanistic Insights

Cellular Mechanisms of Action of 1-Benzyl-1-methyl-3-phenylthiourea

Impact on Gene Expression Profiles and Protein Synthesis Regulation

There is currently no available scientific literature or research data that has investigated the impact of this compound on gene expression profiles or the regulation of protein synthesis. Such studies are crucial for understanding the molecular mechanisms of a compound's action within a cell. Without this information, it is impossible to delineate the specific signaling pathways or regulatory networks that this compound might modulate.

Exploration of Pharmacological Potential through Mechanism-Based Studies of this compound

The exploration of the pharmacological potential of this compound is in its infancy, with a notable lack of dedicated studies. The following sections reflect the current state of research.

Exploration as Potential Modulators for Specific Biological Systems (e.g., Anti-inflammatory, Anti-microbial, Anti-cancer mechanisms)

Direct evidence for the anti-inflammatory, anti-microbial, or anti-cancer mechanisms of this compound is not present in the current body of scientific literature. However, research into closely related thiourea (B124793) derivatives provides a rationale for why this compound might be of interest for future investigation in these areas.

Thiourea derivatives, in general, have demonstrated a wide array of pharmacological activities, including anti-cancer, anti-microbial, and anti-inflammatory properties. For instance, various substituted phenylthioureas have been shown to exhibit antimicrobial activity. ijcrt.org Similarly, other thiourea derivatives have been investigated for their potential as anticancer agents, with some showing cytotoxicity against various cancer cell lines. researchgate.netnih.govubaya.ac.idjppres.com

A study on a structurally similar compound, 1-methyl-3-phenyl-S-methyl isothiourea , which is an isomer of the target compound, was evaluated for its ability to inhibit nitric oxide synthesis induced in a macrophage cell line. nih.gov This inhibition of nitric oxide synthase (iNOS) is a key mechanism in reducing inflammation. nih.gov The study found that this related isothiourea derivative was a potent inhibitor of iNOS. nih.gov While this finding points to a potential anti-inflammatory role for this class of compounds, it is crucial to note that this data is not for this compound itself, and direct testing is required.

Application in Pre-clinical In Vitro Models for Mechanistic Insights

There is a lack of published pre-clinical in vitro studies specifically utilizing this compound to gain mechanistic insights. While in vitro models are commonly used to assess the biological activity of thiourea derivatives, such as evaluating their cytotoxicity against cancer cell lines or their inhibitory effects on specific enzymes researchgate.netnih.govjppres.com, no such data is available for the specified compound.

Investigation of Drug Repurposing Potential Derived from Mechanistic Understandings

The concept of drug repurposing involves finding new therapeutic uses for existing compounds. This process relies heavily on a thorough understanding of a compound's mechanisms of action. Given that the fundamental biological and pharmacological mechanisms of this compound have not yet been elucidated, any discussion of its drug repurposing potential would be purely speculative at this stage.

Conclusion and Future Research Directions for 1 Benzyl 1 Methyl 3 Phenylthiourea

Synthesis of Key Research Findings on 1-Benzyl-1-methyl-3-phenylthiourea

This compound is a specific derivative of thiourea (B124793), a class of organic compounds with a wide range of applications in medicinal chemistry, agriculture, and material science. acs.orgresearchgate.net Research into thiourea derivatives has revealed their potential as anticancer, antibacterial, antioxidant, and anti-inflammatory agents. mdpi.com The core thiourea structure (–N–C(=S)–N–) serves as a versatile scaffold, and modifications to its substituent groups, such as the benzyl (B1604629), methyl, and phenyl groups in the titular compound, can significantly influence its biological activity and physical properties. acs.org

While direct research on this compound is limited, studies on closely related analogues provide significant insights. For instance, the synthesis of various N-substituted thioureas is well-established, often involving the reaction of an appropriate isothiocyanate with a primary or secondary amine. researchgate.netijcrt.org In a related synthesis, 1-benzyl-3-phenylthiourea (B182860) was prepared through a one-pot reaction of phenylmethanamine and isothiocyanatobenzene. It is plausible that this compound could be synthesized by reacting phenyl isothiocyanate with N-benzyl-N-methylamine.

The biological evaluation of related compounds highlights the potential of this chemical class. For example, novel benzyl- and phenyl-isothiourea derivatives have been synthesized and assessed as inhibitors of inducible nitric oxide synthase (iNOS), with 1-methyl-3-phenyl-S-methyl isothiourea showing notable potency. nih.gov This suggests that the 1-methyl-3-phenylthiourea (B1581327) scaffold, a core component of the subject compound, is a promising starting point for developing enzyme inhibitors. Furthermore, other thiourea derivatives have shown promise as anticancer agents by targeting receptors like the Epidermal Growth Factor Receptor (EGFR). jppres.com

In non-biological applications, the related compound 1-benzyl-3-phenylthiourea has been investigated as an effective corrosion inhibitor for steel in acidic solutions. chemicalbook.com The presence of benzene (B151609) rings and polar functional groups in its structure allows for strong adsorption onto metal surfaces, providing a protective barrier. chemicalbook.com Given the structural similarities, this compound may exhibit comparable properties.

Table 1: Physicochemical and Biological Data of Related Thiourea Derivatives

| Compound Name | Molecular Formula | Key Research Finding | Reference |

| 1-Benzyl-3-phenylthiourea | C₁₄H₁₄N₂S | Weak cytotoxicity against MCF-7 cancer cells; its Platinum(II) complexes show enhanced anticancer activity. Also acts as a corrosion inhibitor. chemicalbook.com | chemicalbook.com |

| 1-Methyl-3-phenyl-S-methyl isothiourea | Not specified | Potent inhibitor of inducible nitric oxide synthase (iNOS). nih.gov | nih.gov |

| N-(4-t-butylbenzoyl)-N'-phenylthiourea | C₁₈H₂₀N₂OS | Exhibits cytotoxic activity against MCF-7, T47D, and HeLa cancer cells. jppres.com | jppres.com |

| 1-Benzyl-3-furoyl-1-phenylthiourea | C₁₉H₁₆N₂O₂S | Structure confirmed by XRD, with resonance observed in the thiourea group. rsc.orgnih.gov | rsc.orgnih.gov |

Identification of Unresolved Questions and Methodological Challenges

The primary challenge concerning this compound is the scarcity of dedicated research. Most available information is inferred from studies on analogous compounds, leaving many questions unanswered.

Key Unresolved Questions:

Biological Activity: The specific biological activities of this compound have not been systematically evaluated. It is unknown if it possesses the anticancer, anti-inflammatory, or enzyme-inhibitory properties seen in related molecules. mdpi.comnih.gov

Mechanism of Action: Without biological data, the mechanism through which this compound might exert any biological effect remains entirely speculative.

Spectroscopic and Structural Data: There is a lack of published experimental data, such as NMR, IR, and mass spectrometry, to definitively characterize the compound. Furthermore, no crystal structure has been reported, which would be invaluable for understanding its three-dimensional conformation and intermolecular interactions. rsc.orgnih.gov

Methodological Challenges:

Synthesis and Purification: While standard synthetic routes for thioureas are known, optimizing the reaction conditions for this compound to achieve high yield and purity may require specific methodologies that have not yet been documented. ijcrt.orgorgsyn.org

Solubility: Thiourea derivatives can sometimes suffer from poor solubility in aqueous media, which can pose a challenge for biological assays and potential therapeutic development. nih.gov The lipophilic nature of the benzyl and phenyl groups in this compound might contribute to this issue.

Promising Avenues for Future Investigation and Translational Research

Given the promising biological activities of the broader thiourea class, there are several exciting avenues for future research on this compound.

Fundamental Synthesis and Characterization: The most immediate research need is the development and documentation of a reliable synthetic protocol for this compound. Following synthesis, comprehensive characterization using modern analytical techniques (NMR, IR, Mass Spectrometry, and single-crystal X-ray diffraction) is essential to establish a foundational understanding of the molecule's properties. ijcrt.orgrsc.org

Screening for Biological Activity: A broad-based screening of the compound's biological effects is a logical next step. This should include:

Anticancer Assays: Evaluating its cytotoxicity against a panel of human cancer cell lines, such as breast (MCF-7, T47D), lung, and cervical (HeLa) cancer cells, is a high-priority area based on findings for related compounds. mdpi.comjppres.com

Enzyme Inhibition Studies: Investigating its potential as an inhibitor of enzymes like inducible nitric oxide synthase (iNOS) or tyrosinase, given the activity of similar thiourea derivatives. nih.govnih.gov

Antimicrobial Testing: Assessing its activity against various strains of bacteria and fungi to explore its potential as an anti-infective agent. mdpi.comrsc.org

Structure-Activity Relationship (SAR) Studies: Should initial screenings yield positive results, a systematic SAR study could be undertaken. This would involve synthesizing a library of analogues by modifying the benzyl, methyl, and phenyl groups to understand how each component contributes to the observed biological activity. This approach can lead to the identification of more potent and selective compounds. acs.org

Corrosion Inhibition Potential: Drawing parallels with 1-benzyl-3-phenylthiourea, an investigation into the efficacy of this compound as a corrosion inhibitor for various metals and alloys in different corrosive environments could open up industrial applications. chemicalbook.com

Broader Implications for Thiourea-Based Chemical Biology and Potential Therapeutic Development

The study of this compound, while specific, holds broader implications for the fields of chemical biology and drug discovery. Thiourea derivatives are recognized as "privileged structures" in medicinal chemistry, capable of interacting with a wide array of biological targets. acs.orgmdpi.com

Expanding the Chemical Space: Each new thiourea derivative that is synthesized and characterized adds a valuable data point to the collective understanding of this important chemical class. This knowledge helps to refine computational models and guide the rational design of future compounds with enhanced or novel activities.

Informing Therapeutic Design: Research into this and similar molecules contributes to a deeper understanding of the pharmacophore—the essential structural features required for biological activity. For instance, understanding how the combination of N-alkylation (the methyl group) and N-arylation/benzylation influences target binding and selectivity can inform the development of more sophisticated therapeutic agents. nih.gov

Development of New Agrochemicals and Industrial Materials: Beyond medicine, the thiourea scaffold is integral to the development of modern agrochemicals, including fungicides and insecticides. acs.org The exploration of new derivatives could lead to more effective and environmentally benign crop protection agents. Similarly, as demonstrated by related compounds, there is potential for new applications in material science, such as the creation of advanced corrosion inhibitors. chemicalbook.com

Q & A

Q. What are the standard synthetic routes and purification methods for 1-Benzyl-1-methyl-3-phenylthiourea?

The synthesis typically involves reacting substituted isothiocyanates with amines under controlled conditions. For example, analogous thiourea derivatives like 1-Benzyl-3-phenethyl-2-thiourea are synthesized via benzyl isothiocyanate and phenethylamine in ethanol/methanol under reflux, followed by recrystallization for purification . Key parameters include solvent choice (polar aprotic solvents enhance reaction rates), temperature control (reflux conditions ensure completion), and stoichiometric ratios. Purification via recrystallization or column chromatography is critical to isolate the product from byproducts like unreacted amines or thiourea dimers.

Q. Which spectroscopic and analytical techniques are essential for characterizing this compound?

Routine characterization involves:

- Vibrational spectroscopy (IR/Raman): To identify functional groups (e.g., C=S stretch at ~1250–1350 cm⁻¹, N-H stretches at ~3200 cm⁻¹) .

- Multinuclear NMR (¹H/¹³C): For structural elucidation; thiourea NH protons typically appear as broad singlets (δ 9–11 ppm), while aromatic protons show splitting patterns dependent on substitution .

- Elemental analysis: To confirm purity and molecular formula.

Q. How does the substitution pattern influence its chemical reactivity compared to other thiourea derivatives?

The benzyl and methyl groups at N1 and phenyl at N3 create steric and electronic effects. For instance, bulkier substituents (e.g., benzyl vs. methyl) reduce nucleophilicity at the thiocarbonyl sulfur, affecting oxidation reactions. Comparative studies with derivatives like 1-Butyl-3-phenylthiourea reveal that electron-donating groups enhance resistance to oxidation, whereas electron-withdrawing groups increase susceptibility to forming sulfoxides/sulfones .

Advanced Research Questions

Q. How do structural parameters from X-ray diffraction (XRD) compare with DFT-optimized geometries, and what factors explain discrepancies?

XRD studies of related thioureas (e.g., 1-Benzyl-3-furoyl-1-phenylthiourea) show U-shaped conformations stabilized by intramolecular N–H⋯O hydrogen bonds. DFT calculations (e.g., B3LYP/6-311++G(d,p)) often match bond lengths within 0.01 Å but may overestimate angles due to neglecting crystal packing effects. Discrepancies in torsion angles arise from solvation vs. solid-state environments .

Q. What strategies resolve contradictions in crystallographic refinement, particularly when using programs like SHELXL?

Common issues include:

- Disordered substituents: Use PART instructions in SHELXL to model alternate conformations .

- Twinned data: Apply TWIN/BASF commands for non-merohedral twinning.

- High thermal motion: Apply restraints (e.g., SIMU, DELU) to anisotropic displacement parameters. Cross-validation via Rfree and residual density maps ensures robustness .

Q. How can the AIM (Atoms in Molecules) approach elucidate intermolecular interactions in this compound?

AIM analysis, combined with Hirshfeld surface calculations, identifies non-covalent interactions (e.g., C–H⋯S, π-stacking) critical for crystal packing. For example, in 1-Benzyl-3-furoyl-1-phenylthiourea, AIM revealed weak C–H⋯O interactions contributing to lattice stability, validated by bond critical points (BCPs) with electron density (ρ) ~0.01 e·Å⁻³ .

Q. What computational methods predict its nonlinear optical (NLO) properties, and how do substituents modulate them?

Hyperpolarizability (β) calculations using TD-DFT (e.g., B3LYP/6-311++G(d,p)) show that electron-rich substituents (e.g., phenyl groups) enhance NLO response by lowering the HOMO-LUMO gap. For instance, the dipole moment (μ) and polarizability (α) of 1-Benzyl-3-furoyl-1-phenylthiourea were calculated as 4.2 D and 250 × 10⁻²⁴ esu, respectively, indicating moderate NLO activity .

Q. How do reaction conditions (solvent, catalyst, temperature) influence its oxidation to sulfoxides/sulfones?

Controlled oxidation with H2O2/acetic acid yields sulfoxides, while stronger agents (e.g., KMnO4/H2SO4) produce sulfones. Solvent polarity affects reaction kinetics: polar aprotic solvents (e.g., DMF) accelerate oxidation by stabilizing transition states. Catalysts like VO(acac)2 improve selectivity for sulfoxides .

Methodological Guidelines

- Crystallographic Refinement: Use SHELXL for small-molecule refinement, incorporating restraints for disordered moieties and validating with Rfree.

- DFT Protocols: Optimize geometries with B3LYP/6-311++G(d,p), followed by frequency calculations to confirm minima. For NLO properties, apply electric field perturbations in Gaussian .

- Comparative Reactivity Studies: Employ Hammett plots to correlate substituent effects with reaction rates, using σpara values for aryl groups .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.